
4,5-dimethyl-1H-imidazole-2-thiol
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Overview
Description
4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of two methyl groups at the 4 and 5 positions and a thiol group at the 2 position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
4,5-dimethyl-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting thiol-dependent enzymes.
Mechanism of Action
The mechanism by which 4,5-dimethyl-1H-imidazole-2-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole-2-thiol: Similar structure but with phenyl groups instead of methyl groups.
4,5-dimethyl-1H-imidazole-2-thione: Similar structure but with a thione group instead of a thiol group.
Uniqueness
4,5-dimethyl-1H-imidazole-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical properties and reactivity. The thiol group, in particular, makes it a valuable compound for studying thiol-dependent biochemical processes and for developing thiol-targeting therapeutic agents.
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVFQDMZHOHKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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